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Compound of Interest

5-(Phenylethynyl)furan-2-
Compound Name:
carboxylic acid

Cat. No.: B142898

An In-depth Technical Guide on the Physical and Chemical Properties of 5-
(phenylethynyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development
Professionals

Introduction

5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound that
incorporates a furan ring, a carboxylic acid group, and a phenylacetylene moiety. This unique
combination of functional groups makes it a molecule of interest in medicinal chemistry and
materials science. The furan ring is a common scaffold in many biologically active compounds,
and the phenylethynyl group can participate in various chemical transformations and may
contribute to the molecule's electronic and photophysical properties. This document provides a
comprehensive overview of the known physical and chemical properties of 5-
(phenylethynyl)furan-2-carboxylic acid, along with relevant experimental protocols and
diagrams to facilitate further research and development.

Physicochemical Properties

The physical and chemical properties of 5-(phenylethynyl)furan-2-carboxylic acid are
summarized in the table below. These properties are crucial for understanding the compound's
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behavior in various chemical and biological systems.

Property Value Reference(s)

5-(Phenylethynyl)furan-2-
IUPAC Name ( y y ¥ [1]
carboxylic acid

CAS Number 130423-83-5 [11[2]
Molecular Formula C13HsO3 [1112]
Molecular Weight 212.205 g/mol [2]
Melting Point 212 °C [2]
Boiling Point 411 °C at 760 mmHg [2]
Density 1.33 g/cm3 [2]
pKa (Predicted) 2.99+0.10 [2]
LogP 2.37760 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C)(;untg p 3 12
Rotatable Bond Count 3 [2]
Exact Mass 212.047344113 u [2]

_ C1=CC=C(C=C1)C#CC2=CC=
Canonical SMILES [1]
C(02)C(=0)O

HFYACYZCOUYIFR-
InChlKey [1]
UHFFFAOYSA-N

Spectroscopic Properties

While specific experimental spectra for 5-(phenylethynyl)furan-2-carboxylic acid are not
readily available in the public domain, its expected spectroscopic characteristics can be
predicted based on the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
protons on the phenyl and furan rings, as well as the acidic proton of the carboxylic acid. The
aromatic protons on the phenyl group would likely appear as multiplets in the range of 7.0-
8.0 ppm. The protons on the furan ring would appear as doublets, with chemical shifts
influenced by the electron-withdrawing carboxylic acid group and the phenylethynyl
substituent. The carboxylic acid proton is expected to appear as a broad singlet at a
downfield chemical shift, typically above 10 ppm, and its position can be concentration and
solvent dependent.[3]

e 13C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid
carbonyl carbon (typically in the range of 165-185 ppm), the acetylenic carbons, and the
aromatic carbons of the furan and phenyl rings.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-(phenylethynyl)furan-2-carboxylic acid is expected to exhibit
characteristic absorption bands for its functional groups.[4][5]

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm~! due
to the O-H stretching of the hydrogen-bonded carboxylic acid.[3]

e C=C Stretch: A sharp, medium-intensity absorption band around 2100-2260 cm~1
corresponding to the carbon-carbon triple bond of the ethynyl group.

e C=0 Stretch: A strong, sharp absorption band between 1710 and 1760 cm~! for the carbonyl
group of the carboxylic acid. Conjugation with the furan ring may lower this frequency.[3]

e C=C Stretch: Aromatic C=C stretching vibrations from the furan and phenyl rings are
expected in the 1450-1600 cm~1 region.

e C-O Stretch: A band corresponding to the C-O stretching of the furan ring ether linkage.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/product/b142898?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.echemi.com/cms/2080838.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* would be expected at
an m/z corresponding to the molecular weight of the compound (212.20). Common
fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the
hydroxyl group (-OH). High-resolution mass spectrometry (HRMS) would provide the exact
mass of the molecular ion, confirming the elemental composition.

Experimental Protocols

Synthesis via Sonogashira Coupling
A plausible and efficient method for the synthesis of 5-(phenylethynyl)furan-2-carboxylic
acid is the Sonogashira cross-coupling reaction.[6][7] This reaction involves the coupling of a

terminal alkyne (phenylacetylene) with an aryl halide (an ester of 5-bromofuran-2-carboxylic
acid) in the presence of a palladium catalyst, a copper(l) co-catalyst, and a base.

Materials:

Methyl 5-bromofuran-2-carboxylate (or ethyl ester)

e Phenylacetylene

 Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)

o Copper(l) iodide (Cul)

o Triethylamine (TEA) or Diisopropylamine (DIPA)

e Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

e Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for saponification
e Hydrochloric acid (HCI)

Procedure:

e Coupling Reaction: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or
Nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.),
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bis(triphenylphosphine)palladium(ll) dichloride (0.02-0.05 eq.), and copper(l) iodide (0.04-
0.10 eq.).[8]

Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 2-5
eq.).[8]

Add phenylacetylene (1.1-1.2 eq.) dropwise to the stirred reaction mixture.

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin
Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Upon completion, cool the reaction mixture to room temperature and dilute with an organic
solvent (e.g., ethyl acetate).

Filter the mixture through a pad of celite to remove catalyst residues and wash the filtrate
with saturated aqueous ammonium chloride solution and then with brine.[8]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude ester product by column chromatography on silica gel.

Saponification: Dissolve the purified ester in a mixture of THF and water. Add an excess of
NaOH or LiOH and stir at room temperature or heat gently until the ester is fully hydrolyzed
(monitored by TLC).

Acidification: After cooling, remove the organic solvent under reduced pressure. Dilute the
agueous residue with water and acidify with dilute HCI until a precipitate forms.

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under
vacuum to yield 5-(phenylethynyl)furan-2-carboxylic acid.

Spectroscopic Analysis Protocol
 NMR Spectroscopy:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCI3) in a5 mm NMR
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tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

* IR Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample
with dry potassium bromide and pressing it into a thin disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1,
e Mass Spectrometry:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer
via a direct insertion probe or after separation by gas or liquid chromatography.

o Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique
(e.g., El for fragmentation patterns or ESI for soft ionization).

Biological Activity

While specific biological activity or signaling pathway involvement for 5-(phenylethynyl)furan-
2-carboxylic acid has not been extensively reported in the literature, the furan scaffold is
present in numerous pharmacologically active compounds.[9] Furan derivatives have been
shown to exhibit a wide range of biological activities, including antibacterial, antifungal,
antiviral, anti-inflammatory, and anticancer properties.[10][11] The incorporation of the
phenylethynyl group may further modulate the biological profile of the molecule. Therefore, 5-
(phenylethynyl)furan-2-carboxylic acid represents a lead compound for further investigation
in various therapeutic areas.

Visualizations
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Caption: Synthetic workflow for 5-(phenylethynyl)furan-2-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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